4-bromo-1-(4-methylbenzoyl)-1H-pyrazole
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Description
4-bromo-1-(4-methylbenzoyl)-1H-pyrazole is a useful research compound. Its molecular formula is C11H9BrN2O and its molecular weight is 265.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 263.98983 g/mol and the complexity rating of the compound is 239. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Applications in Cross-Coupling Reactions
4-Bromo-1-(4-methylbenzoyl)-1H-pyrazole derivatives have been utilized in the synthesis of bulky bis(pyrazolyl)palladium complexes. These complexes exhibit significant catalytic activity in Suzuki–Miyaura cross-coupling reactions, a pivotal method for forming carbon-carbon bonds in the production of pharmaceuticals, agrochemicals, and organic materials. The presence of electron-withdrawing substituents on the aryl halide substrate enhances the conversion rate, demonstrating the influence of substituent patterns on catalytic efficiency (Ocansey, Darkwa, & Makhubela, 2018).
Role in the Synthesis of Heterocyclic Compounds
Research into the synthesis of heterocyclic compounds, such as pyranopyrazoles, which possess a broad range of biological activities, has highlighted the utility of pyrazole derivatives. An imidazole-based ionic liquid was employed as a novel heterogeneous catalyst for synthesizing colorful pyranopyrazoles, demonstrating a green and efficient method with high yields and short reaction times. The antioxidant activity of the synthesized products was significant, offering potential for therapeutic applications (Sharifi Aliabadi & Mahmoodi, 2016).
Antimicrobial Activity
Pyrazole derivatives have been investigated for their antimicrobial properties, contributing to the search for new therapeutic agents. Synthesis and evaluation of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives revealed their potential as antimicrobial agents, highlighting the role of chemical structure in biological activity. Such research underlines the importance of pyrazole derivatives in developing new antimicrobials with enhanced effectiveness (Abunada et al., 2008).
Biomedical Applications
The electrochemically induced transformation of pyrazole derivatives has been explored for creating compounds with potential biomedical applications. For example, studies on the docking of synthesized compounds indicate their promise in regulating inflammatory diseases. This suggests that pyrazole derivatives could be key to developing treatments for various conditions, further emphasizing their versatility and potential in scientific research (Ryzhkova, Ryzhkov, & Elinson, 2020).
Properties
IUPAC Name |
(4-bromopyrazol-1-yl)-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-8-2-4-9(5-3-8)11(15)14-7-10(12)6-13-14/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIILQHVFVJLRAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.